4-(Pyrrolidin-1-ylmethyl)piperidine
描述
Structure
3D Structure
属性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCMCSHJONWGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588040 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683772-11-4 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 683772-11-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Synthesis Research
Advanced Synthetic Routes to 4-(Pyrrolidin-1-ylmethyl)piperidine
The primary and most direct method for synthesizing this compound is through the reductive amination of piperidine-4-carbaldehyde (B112701) with pyrrolidine (B122466). This reaction forms a C-N bond by first creating an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product.
The general reaction is as follows:
Piperidine-4-carbaldehyde + Pyrrolidine → [Iminium Ion Intermediate] → this compound
Another classic reaction relevant to the formation of N-methylated tertiary amines is the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.com This specific method involves the methylation of a primary or secondary amine using an excess of formic acid and formaldehyde. wikipedia.orgyoutube.com While not a direct synthesis for the title compound, it represents a fundamental process in amine alkylation. The reaction proceeds via an iminium ion intermediate, with formic acid acting as the hydride donor. jk-sci.comorganic-chemistry.org A key advantage of this method is that it prevents the formation of quaternary ammonium (B1175870) salts, halting the reaction at the tertiary amine stage. wikipedia.orgyoutube.com
The efficiency of reductive amination is highly dependent on the reaction conditions. Optimization aims to maximize the yield and purity of the final product by carefully selecting reagents and parameters. Key variables include the choice of reducing agent, solvent, pH, and temperature.
Common reducing agents for this transformation vary in their reactivity and selectivity. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are tolerant of a wide range of functional groups and can be used in a one-pot procedure. Other agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂).
The selection of the solvent is crucial for solubilizing reactants and facilitating the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common, although greener alternatives are increasingly sought. The pH of the reaction mixture must be controlled, as acidic conditions are required to catalyze the formation of the iminium ion, but highly acidic or basic conditions can lead to side reactions.
The following table summarizes typical conditions that are optimized for reductive amination processes in the synthesis of substituted piperidines.
| Parameter | Condition/Reagent | Purpose & Considerations |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective; allows for one-pot reactions. |
| Sodium Cyanoborohydride | Effective but toxic; requires careful pH control. | |
| H₂/Catalyst (e.g., Pd/C) | "Green" option; may require higher pressure/temperature. | |
| Solvent | Dichloromethane (DCM) | Good solubility for many substrates. |
| Tetrahydrofuran (THF) | Alternative aprotic solvent. | |
| Methanol (B129727) (MeOH) | Protic solvent, suitable for catalytic hydrogenation. | |
| Catalyst | Acetic Acid | Often used in catalytic amounts to facilitate iminium ion formation. |
| Temperature | Room Temperature | Many reductive aminations proceed efficiently at ambient temperatures. |
| pH | Mildly Acidic (pH 4-6) | Optimal for iminium ion formation without degrading reactants. |
This table presents generalized optimization parameters for reductive amination reactions leading to piperidine (B6355638) derivatives.
Achieving stereoselectivity in the synthesis of piperidine derivatives is a significant area of research, particularly for creating compounds with specific biological activities. For a molecule like this compound, stereocenters could exist on either the piperidine or pyrrolidine ring if they bear further substituents.
Stereoselective synthesis can be achieved through several strategies:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For example, a chiral derivative of piperidine-4-carbaldehyde could be reacted with pyrrolidine to yield a diastereomerically enriched product.
Asymmetric Catalysis: A chiral catalyst can be used to guide the stereochemical outcome of a key reaction step. In the context of reductive amination, the reduction of the prochiral iminium ion intermediate can be performed with a chiral reducing agent or a combination of a standard reducing agent and a chiral catalyst.
Auxiliary-Mediated Synthesis: A chiral auxiliary, such as (R)-2-methylpropane-2-sulfinamide, can be temporarily attached to the substrate to direct the stereoselective addition of a nucleophile. acs.org For instance, a sulfinyl imine can be formed and then reduced diastereoselectively, followed by removal of the auxiliary. acs.org
Research into the synthesis of densely substituted pyrrolidines and piperidines often employs cycloaddition reactions. nih.gov For example, gold-catalyzed cyclization of N-homopropargyl amides has been used to create piperidin-4-ols with excellent diastereoselectivity. nih.gov Such methods, which establish multiple stereocenters in a single step, are highly valuable in synthetic chemistry.
Precursor Compounds and Building Blocks in Synthesis
The construction of this compound relies on readily available heterocyclic building blocks. The most direct precursors are piperidine-4-carbaldehyde and pyrrolidine .
A related and structurally similar compound is 4-(1-Pyrrolidinyl)piperidine (B154721) . sigmaaldrich.com This compound features a direct bond between the nitrogen of the pyrrolidine ring and the C4 position of the piperidine ring. It is used as a reactant for the synthesis of various derivatives, including selective Polo-like kinase 1 (PLK1) inhibitors and small molecules that can restore E-cadherin expression in certain cancer cells. sigmaaldrich.com
N-Benzylpiperidine-4-carboxaldehyde is a critical intermediate in pharmaceutical synthesis. The benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen, which can be removed later in a synthetic sequence via catalytic hydrogenation. This precursor is a reactant used in the synthesis of a variety of biologically active molecules.
Its applications include:
Synthesis of Donepezil: It is a key building block in the multi-step synthesis of Donepezil, a reversible acetylcholinesterase inhibitor used in the management of Alzheimer's disease.
Reactant for MCH-R1 Antagonists: It is used in the preparation of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1).
Stereospecific Alkylations: It serves as a reactant in stereospecific allylic alkylation reactions.
PET Ligand Synthesis: It is employed in fluorodenitration reactions for creating labeled PET (Positron Emission Tomography) ligands.
Medicinal Chemistry and Drug Design Research
Structure-Activity Relationship (SAR) Studies of 4-(Pyrrolidin-1-ylmethyl)piperidine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its pharmacological effects. For derivatives of this compound, these studies have been instrumental in mapping out the molecular features essential for biological activity.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Research has shown that the core structure of this compound, containing both the piperidine (B6355638) and pyrrolidine (B122466) rings, is a crucial pharmacophoric element. researchgate.netresearchgate.net The five-membered pyrrolidine ring, in particular, is a versatile scaffold in drug discovery due to its non-planar, three-dimensional structure, which allows it to efficiently explore the pharmacophore space. nih.gov
Studies on Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists revealed that the introduction of a pyrrolidine group at the 4-position of a central piperidine ring significantly enhances both the potency and the subtype selectivity of the compound. nih.gov This highlights the importance of the specific linkage and spatial arrangement of the two heterocyclic rings. The stereochemistry and conformation of the pyrrolidine ring, influenced by its substituents, can dramatically affect its binding to target proteins and, consequently, its pharmacological efficacy. nih.gov
Modifying the core scaffold with various substituents is a key strategy for optimizing a drug candidate's properties. SAR studies on this compound derivatives have demonstrated that even minor chemical alterations can lead to significant changes in biological activity.
In the development of novel analgesics, researchers synthesized a series of analogues by adding different phenacyl moieties to the piperidine nitrogen. researchgate.netresearchgate.net These studies found that the analgesic activity was highly dependent on the nature of the substituents on the phenyl ring of this phenacyl group. researchgate.netresearchgate.net Factors such as the size of the substituent, its electronic properties (whether it is electron-donating or electron-withdrawing), and its position on the phenyl ring all influenced the compound's effectiveness. researchgate.netresearchgate.net Similarly, in the design of anti-tubulin agents for cancer therapy, the addition of different amino groups to a related piperidine-pyrrolidine scaffold resulted in derivatives with varying levels of cytotoxic potential against different cancer cell lines. nih.gov Research into hypoglycemic agents also showed that of several synthesized derivatives of 4-(1-Pyrrolidinyl) Piperidine, only one specific analogue demonstrated an effect on plasma glucose levels, underscoring the high degree of structural specificity required for this activity. nih.gov
| Derivative Type | Target/Activity | Key Findings from Substituent Modification | References |
| Phenacyl Derivatives | Analgesic | The size, electronic effect, and position of substituents on the phenyl ring directly impact analgesic potency. | researchgate.net, researchgate.net |
| Amino Group Derivatives | Anti-tubulin (Anti-cancer) | Different amino groups attached to the scaffold lead to selective cytotoxic potential against various cancer cell lines. | nih.gov |
| General Derivatives | Hypoglycemic | High structural specificity was observed, with only one derivative showing an effect on plasma glucose levels. | nih.gov |
| Benzothiazole (B30560) Derivatives | PPARδ Agonist | Introduction of the pyrrolidine group at the 4-position of the piperidine ring enhances activity and selectivity. | nih.gov |
Rational Design of Novel this compound Analogues
Rational drug design utilizes the understanding of a biological target or a known active ligand to create new and improved therapeutic agents. This approach can be broadly categorized into ligand-based and structure-based methods, both of which have been applied to the this compound scaffold.
When the three-dimensional structure of a biological target is unknown, researchers can rely on ligand-based drug design. This method uses the structures of known active molecules (ligands) to develop a pharmacophore model that guides the design of new compounds. A powerful tool in this approach is the three-dimensional quantitative structure-activity relationship (3D-QSAR). nih.gov
In this process, a series of compounds with known activities are aligned, and their 3D properties (steric and electrostatic fields) are calculated. These properties are then correlated with biological activity to create a predictive model. nih.gov This model can forecast the activity of new, yet-to-be-synthesized compounds, allowing chemists to prioritize the most promising candidates and avoid less active ones. nih.gov This strategy, often combined with molecular fragment replacement, enables the de novo design of novel derivatives with potentially enhanced potency. nih.gov
When the 3D structure of the target protein is available, structure-based drug design becomes a powerful strategy. This approach involves using computational tools to predict how a ligand will bind to its target.
Molecular docking is a key technique used to simulate the interaction between a small molecule and a protein at the atomic level. It helps predict the binding orientation and affinity of a compound within the protein's active site. For instance, docking-based virtual screening was successfully used to identify piperidinyl benzothiazole derivatives as a new series of PPARδ agonists, which were later optimized by incorporating the 4-pyrrolidinylpiperidine structure. nih.gov In other research, molecular docking was used to confirm that newly synthesized anti-tubulin agents and FabH inhibitors bind effectively to the active sites of their respective targets, tubulin and the FabH enzyme. nih.govnih.gov This in silico validation provides confidence in the mechanism of action and guides further optimization of the lead compounds. nih.gov
| Design Approach | Technique | Application Example | Key Outcome | References |
| Structure-Based | Docking-based virtual screening | Discovery of PPARδ agonists | Identified a new series of active compounds, later optimized with the 4-(pyrrolidin-1-yl)piperidine scaffold. | nih.gov |
| Structure-Based | Molecular Docking | Validation of anti-tubulin agents | Confirmed that the most potent derivatives bind effectively to the colchicine (B1669291) binding site of tubulin. | nih.gov |
| Structure-Based | Molecular Docking | Design of FabH inhibitors | Showed that the most active compound interacts with key residues in the active site of the FabH enzyme. | nih.gov |
| Ligand-Based | 3D-QSAR | Design of KDR inhibitors | Developed predictive models (CoMFA/CoMSIA) to guide the design of new N-(pyridin-4-ylmethyl)aniline derivatives. | nih.gov |
Multi-Target Directed Ligand (MTDL) Strategies Incorporating the this compound Scaffold
Complex multifactorial diseases, such as neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. The traditional "one molecule, one target" approach is often insufficient for treating such conditions. This has led to the emergence of the Multi-Target Directed Ligand (MTDL) strategy, which aims to design a single chemical entity capable of modulating several disease-relevant targets simultaneously. nih.gov
The MTDL approach often involves combining two or more distinct pharmacophores into a single hybrid molecule. nih.gov The this compound scaffold, with its proven bioactivity and versatile chemical nature, is an attractive component for such designs. An example of a complex molecule that embodies the principles of an MTDL and incorporates related structural motifs is [4-[4-(2-Pyrrolidin-1-ylethyl)piperidine-1-carbonyl]-3-[4-(pyrrolidin-1-ylmethoxy)anilino]phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone. nih.gov This large molecule contains multiple pyrrolidine and piperidine units, suggesting it has been designed to interact with several biological targets, making it a potential MTDL for complex diseases. nih.gov
Biological Activity and Pharmacological Research
Preclinical Efficacy Studies in Disease Models
The enzymatic inhibition profiles of derivatives related to 4-(Pyrrolidin-1-ylmethyl)piperidine provide a strong basis for their investigation in preclinical models of various diseases.
Neurological and Neurodegenerative Disorders
The potential of these compounds to inhibit AChE and MAO-B makes them promising candidates for addressing neurological conditions like Alzheimer's and Parkinson's disease.
The cholinergic hypothesis of cognitive dysfunction posits that a decline in acetylcholine (B1216132) levels contributes to memory deficits, particularly in Alzheimer's disease. nih.gov By inhibiting AChE, the enzyme that degrades acetylcholine, compounds can increase the neurotransmitter's availability, potentially delaying the progression of cognitive decline. nih.gov Benzamide derivatives that include a piperidine (B6355638) core have been synthesized and shown to inhibit the AChE enzyme, suggesting they could be beneficial in treating cognitive impairment. nih.gov Similarly, the development of potent and selective MAO-B inhibitors from related structures offers another avenue. By preventing dopamine (B1211576) breakdown, these inhibitors could play a role in managing Parkinson's disease, a condition also associated with cognitive symptoms. mdpi.comnih.gov Preclinical studies in mouse models have shown that novel MAO-B inhibitors can significantly increase dopamine concentrations in the striatum, indicating potential efficacy for dopamine-related deficits. nih.gov
Sleep/Wake and Arousal/Vigilance Disorders
While direct research on this compound in sleep disorders is not extensively documented, the broader class of piperidine derivatives has shown significant activity in modulating sleep and wakefulness. The regulation of sleep is a complex process involving multiple neurotransmitter systems, including the orexin (B13118510) and histamine (B1213489) systems.
Piperidine-containing compounds have been developed as potent orexin receptor antagonists. nih.gov Orexin neuropeptides are central to maintaining wakefulness, and their blockade can promote sleep. nih.gov The development of dual orexin receptor antagonists (DORAs) and selective orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R) antagonists has been a key strategy in the development of novel hypnotics. nih.gov Several of these antagonists are based on a substituted piperidine scaffold, highlighting the potential for piperidine derivatives to be developed as treatments for insomnia and other disorders of hyperarousal. nih.gov
Furthermore, the histaminergic system plays a crucial role in promoting and sustaining arousal. Histamine H3 receptors act as autoreceptors on histaminergic neurons, and their blockade leads to increased histamine release, thereby promoting wakefulness. wikipedia.org Consequently, H3 receptor antagonists are being investigated for conditions characterized by excessive sleepiness, such as narcolepsy. wikipedia.org Notably, research into novel histamine H3 receptor antagonists has utilized a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov This structural similarity to this compound suggests a plausible mechanism by which derivatives could be developed to modulate the sleep-wake cycle. For instance, a potent and selective H3 agonist, immepip, which contains a piperidine ring, has been shown to decrease cortical histamine release, though its sleep-promoting effects were modest. nih.gov
Alzheimer's Disease and Related Dementias
The piperidine nucleus is a key structural feature in many compounds developed for the treatment of Alzheimer's disease. nih.gov Research has focused on several pathological hallmarks of the disease, including the cholinergic deficit and the accumulation of hyperphosphorylated tau protein.
One promising therapeutic strategy involves the inhibition of O-GlcNAcase (OGA), an enzyme that removes O-GlcNAc from proteins, including tau. Increased O-GlcNAcylation of tau can reduce its pathological hyperphosphorylation. A series of potent OGA inhibitors featuring a 4-(arylethynyl)piperidine moiety has been developed. nih.gov One of these, compound 81, demonstrated significant enzymatic and cellular potency, and was shown to increase protein O-GlcNAcylation and reduce tau phosphorylation at multiple sites in a cellular model. nih.gov In an in vivo study using APP/PS1 mice, a model for Alzheimer's disease, compound 81 was found to ameliorate cognitive impairment. nih.gov
Another well-established approach for symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. A novel synthetic phenoxyethyl piperidine derivative, compound 7c, has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govsigmaaldrich.com In a rat model of dementia induced by streptozotocin, compound 7c was able to reverse memory impairments and reduce the increased level of AChE in the hippocampus. nih.gov These findings suggest that piperidine derivatives can act as effective cholinesterase inhibitors with potential for treating the cognitive deficits associated with Alzheimer's disease and other dementias. nih.govsigmaaldrich.com
Furthermore, pyrimidine/pyrrolidine-sertraline hybrids have been investigated as multi-target agents for Alzheimer's disease. Compound 19 from this series emerged as a potent inhibitor of cholinesterases, monoamine oxidases, and β-site amyloid precursor protein cleaving enzyme-1 (BACE-1). In vivo studies showed that this compound improved memory and learning, and increased levels of key neurotransmitters.
Table 1: Research Findings on this compound Derivatives in Alzheimer's Disease Models
| Compound | Target(s) | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Compound 81 | O-GlcNAcase (OGA) | OA-injured SH-SY5Y cells; APP/PS1 mice | IC50 = 4.93 nM; EC50 = 7.47 nM; Increased O-GlcNAcylation and reduced tau phosphorylation; Ameliorated cognitive impairment in vivo. | nih.gov |
| Compound 7c | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Streptozotocin-induced rat model of dementia | Reversed passive avoidance memory impairments; Reduced increased AChE levels in the left hippocampus. | nih.govsigmaaldrich.com |
| Compound 19 | AChE, BuChE, MAO-A, MAO-B, BACE-1 | In vitro enzyme assays; In vivo behavioral tests | IC50 values: AChE (0.07 µM), BuChE (0.09 µM), MAO-A (0.63 µM), MAO-B (0.21 µM), BACE-1 (0.73 µM); Improved memory and learning. |
Allergic and Inflammatory Diseases
The anti-inflammatory properties of this compound derivatives have been explored, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating inflammation and metabolism.
A novel compound with a 4-(1-pyrrolidinyl)piperidine (B154721) structure has been identified as a potent peroxisome proliferator-activated receptor δ (PPARδ) agonist. wikipedia.org This compound, designated as compound 21, exhibited strong PPARδ agonist activity with an EC50 of 3.6 nM. wikipedia.org In a mouse model of atherosclerosis, a disease with a significant inflammatory component, compound 21 significantly suppressed disease progression and reduced the serum level of the pro-inflammatory chemokine MCP-1. wikipedia.org This demonstrates the potential of this class of compounds to exert anti-inflammatory effects.
Bronchial Asthma
While direct studies of this compound derivatives in asthma are limited, the role of PPARs in this condition suggests a potential therapeutic avenue. PPAR agonists have been shown to modulate the pro-inflammatory response in asthma. The activation of PPARs can lead to the normalization of lipid metabolism and the prevention of excessive inflammation, which are key features of asthma pathophysiology. Given that compound 21 is a potent PPARδ agonist with demonstrated anti-inflammatory effects, it is plausible that such compounds could be beneficial in the treatment of bronchial asthma by targeting the underlying inflammatory processes. wikipedia.org
Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease where PPARδ has been implicated in its pathogenesis. PPARδ is upregulated in the skin lesions of atopic dermatitis patients. The activation of PPARδ can influence keratinocyte proliferation and differentiation, as well as contribute to inflammatory processes in the skin. The development of PPARδ agonists with a 4-(1-pyrrolidinyl)piperidine structure, such as compound 21, could therefore represent a novel therapeutic strategy for atopic dermatitis by modulating the inflammatory response in the skin. wikipedia.org
Autoimmune Conditions
The anti-inflammatory effects mediated by PPARδ agonism also suggest a potential role for this compound derivatives in the treatment of autoimmune conditions. Many autoimmune diseases are characterized by chronic inflammation and immune dysregulation. The ability of PPARδ agonists to suppress inflammatory responses, as demonstrated by the reduction of MCP-1 and the suppression of atherosclerosis by compound 21, indicates that these compounds could be beneficial in a broader range of inflammatory and autoimmune disorders. wikipedia.org By targeting a key regulator of inflammation like PPARδ, these derivatives may offer a novel approach to managing the systemic inflammation that drives many autoimmune diseases.
Table 2: Anti-inflammatory Activity of a 4-(1-Pyrrolidinyl)piperidine Derivative
| Compound | Target | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Compound 21 | Peroxisome proliferator-activated receptor δ (PPARδ) | LDLr-KO mice (atherosclerosis model) | EC50 = 3.6 nM; Suppressed atherosclerosis progression by 50-60%; Reduced serum levels of MCP-1. | wikipedia.org |
Pharmacokinetics, Metabolism, and Toxicology Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
ADME studies are fundamental in determining the viability of a chemical entity as a therapeutic agent. Research into compounds structurally related to 4-(Pyrrolidin-1-ylmethyl)piperidine, such as those containing piperidine (B6355638) and pyrrolidine (B122466) moieties, provides a predictive framework for its ADME properties. For instance, a novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist featuring a 4-(1-Pyrrolidinyl)piperidine (B154721) structure was noted for its excellent ADME properties. nih.gov
In vitro metabolic stability assays are crucial early indicators of a compound's half-life in the body. researchgate.net These tests, typically using liver microsomes or hepatocytes, help predict hepatic clearance. researchgate.net For compounds containing pyrrolidine and piperidine rings, metabolic stability can be influenced by the nature and position of substituents. researchgate.netnih.gov Studies on tetraethyl-substituted nitroxides with pyrrolidine and piperidine cores have shown that the pyrrolidine ring can confer greater metabolic stability compared to the piperidine ring under certain conditions. nih.gov
The primary routes of metabolism for compounds with similar structures often involve cytochrome P450 (CYP) enzymes. nih.govnih.gov Common metabolic transformations include N-dealkylation, hydroxylation, and oxidation of the heterocyclic rings. nih.govnih.gov For example, the metabolism of a dipeptidyl peptidase inhibitor with a pyrrolidine ring involved hydroxylation as the major pathway, catalyzed by CYP2D6 and CYP3A4. nih.gov
Table 1: Potential Inferred Metabolites of this compound
| Potential Metabolite | Inferred Metabolic Pathway |
| 4-(Hydroxypyrrolidin-1-ylmethyl)piperidine | Hydroxylation of the pyrrolidine ring |
| 4-(Pyrrolidin-1-ylmethyl)piperidin-x-ol | Hydroxylation of the piperidine ring |
| Piperidin-4-ylmethanol | N-dealkylation of the pyrrolidine ring |
| (Pyrrolidin-1-yl)methanal | Cleavage of the piperidine ring |
| Pyrrolidine | Cleavage of the piperidine-methyl bond |
This table is based on common metabolic pathways observed for similar chemical structures and represents potential, not confirmed, metabolites.
Animal models, most commonly rodents like mice and rats, are essential for evaluating the in vivo pharmacokinetic profile of a new chemical entity. nih.govnih.gov These studies provide data on key parameters such as clearance, volume of distribution, and bioavailability. For a series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives, pharmacokinetic studies were conducted in Sprague-Dawley rats. nih.gov Similarly, the in vivo pharmacokinetics of Vacquinol-1, a quinoline (B57606) methanol (B129727) with a piperidine moiety, were assessed in mice. nih.gov These studies often reveal that pharmacokinetic properties can be stereospecific. nih.gov A derivative of 4-(1-pyrrolidinyl)piperidine was found to significantly suppress atherosclerosis progression in mice, indicating sufficient in vivo exposure and activity. nih.gov
Table 2: Summary of Representative In Vivo Pharmacokinetic Findings for Related Compounds
| Compound Class | Animal Model | Key Findings | Reference |
| Tetrahydroisoquinolines with 1-(pyrrolidin-1-ylmethyl) group | Rats | Significant antinociceptive effects observed, suggesting adequate CNS penetration or peripheral activity. | nih.gov |
| Quinoline methanols with a piperidine moiety | Mice, Zebrafish | Pharmacokinetic features were found to be stereospecific. | nih.gov |
| 4-(1-Pyrrolidinyl)piperidine derivative | LDLr-KO Mice | Demonstrated significant suppression of atherosclerosis progression. | nih.gov |
Biotransformation Pathways of this compound
Biotransformation is the process by which the body chemically modifies a foreign compound. For structures containing piperidine and pyrrolidine rings, this process is complex and can involve several enzymatic pathways.
The primary site of metabolism is often the liver, with cytochrome P450 enzymes playing a central role. nih.gov Key biotransformation pathways for related structures include:
Oxidation: The piperidine ring can be oxidized to a ketone at the beta-position, a reaction dependent on cytochrome P-450. nih.gov α-carbon oxidation of the pyrrolidinyl ring has also been observed, catalyzed largely by CYP3A. psu.edu
N-Dealkylation: This is a common metabolic route for compounds with N-alkyl groups, such as many 4-aminopiperidine (B84694) drugs, and is often catalyzed by CYP3A4. nih.gov
Hydroxylation: This can occur on either the piperidine or pyrrolidine ring, as seen in the metabolism of a dipeptidyl peptidase inhibitor. nih.gov
Ring Opening and Rearrangement: A novel biotransformation has been reported where an aminopyrrolidine moiety is converted to an aminopiperidine ring. This process involves initial hydroxylation and opening of the pyrrolidine ring to form an aldehyde intermediate, followed by intramolecular cyclization and reduction. psu.edu
Phase II metabolic pathways can also occur, involving conjugation with molecules like glucuronic acid to facilitate excretion. nih.gov
Preclinical Safety Pharmacology and Toxicology Assessments
The primary goals of preclinical safety evaluation are to identify a safe initial dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring. pacificbiolabs.com A standard battery of tests is typically required before a compound can be administered to humans.
For this compound, a comprehensive preclinical safety program would be necessary. This would include:
Genotoxicity Testing: In vitro tests to evaluate for mutations and chromosomal damage are required before first-in-human studies. pacificbiolabs.com
Single-Dose Toxicity: These studies are typically conducted in two mammalian species to determine acute toxicity. pacificbiolabs.com
Repeat-Dose Toxicity: The duration of these studies depends on the intended duration of clinical use. For a drug intended for use longer than one month, a chronic non-rodent study is generally recommended. pacificbiolabs.com
Safety Pharmacology Core Battery: This includes assessment of effects on the cardiovascular, respiratory, and central nervous systems.
Toxicity studies on related compounds have shown that certain doses of 4-(1-pyrrolidinyl) piperidine derivatives can exhibit toxicity in mice. researchgate.net Furthermore, some potent κ-opioid receptor agonists containing a 1-(pyrrolidin-1-ylmethyl) group showed strong sedative effects in mouse models, which could be a limiting factor for their development. nih.gov
Table 3: Standard Preclinical Toxicology and Safety Pharmacology Assessments
| Test Category | Purpose | Typical Phase of Development |
| Genotoxicity Battery (e.g., Ames test, chromosome aberration test) | To assess the potential for the compound to cause genetic mutations. | Before Phase I |
| Single-Dose Toxicity Studies (in two species, e.g., rat and dog) | To determine the maximum tolerated dose and acute toxic effects. | Before Phase I |
| Repeat-Dose Toxicity Studies (duration varies) | To evaluate toxicity after repeated administration. | Before Phase II and III |
| Safety Pharmacology Core Battery (Cardiovascular, Respiratory, CNS) | To investigate potential adverse effects on vital organ systems. | Before Phase I |
| Reproductive Toxicology | To assess effects on fertility and embryonic development. | Before studies in women of childbearing potential. |
Analytical Methodologies for Research and Development
Chromatographic and Spectroscopic Techniques for Characterization and Quantification
The structural elucidation and purity assessment of 4-(Pyrrolidin-1-ylmethyl)piperidine rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural confirmation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the pyrrolidine (B122466) and piperidine (B6355638) rings through the methylene (B1212753) linker. For the closely related compound, 4-(1-pyrrolidinyl)piperidine (B154721), detailed NMR studies have been conducted, providing a reference for the expected chemical shifts and coupling constants.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (molecular weight: 168.28 g/mol ), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for piperidine derivatives. nih.gov The fragmentation pattern in MS/MS studies can help in elucidating the structure by identifying characteristic losses, such as the pyrrolidine or piperidine ring.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman can be used to identify the functional groups present in the molecule. The spectra would be characterized by C-H stretching and bending vibrations of the aliphatic rings and the methylene bridge, as well as C-N stretching vibrations.
Chromatographic Quantification
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the quantification and purity assessment of this compound. Due to the basic nature of the tertiary amines in the molecule, reversed-phase HPLC is a suitable approach.
A proposed HPLC method would utilize a C18 column. nih.gov Given that basic compounds can exhibit poor peak shape on traditional silica-based columns, the use of a column with end-capping or a hybrid particle technology is recommended to minimize silanol (B1196071) interactions. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and retention for the basic analyte, an acidic modifier such as formic acid or trifluoroacetic acid is typically added to the mobile phase to protonate the amine groups. nih.gov
Since this compound lacks a strong chromophore for UV detection, alternative detection methods may be necessary for high sensitivity. researchgate.net Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are suitable universal detection techniques for non-chromophoric compounds. researchgate.net If derivatization is considered, a reagent that introduces a chromophore could be used to enable UV detection.
Gas Chromatography (GC): Gas chromatography coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for the analysis of this compound. The compound's volatility may allow for direct analysis. If derivatization is required to improve volatility or chromatographic performance, silylation or acylation are common approaches for amine-containing compounds. GC-MS would provide both quantitative data and mass spectral information for identification. sielc.com
Table 1: Proposed HPLC Method Parameters for Quantification of this compound
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for many organic molecules. nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidic modifier improves peak shape for basic compounds. Acetonitrile is a common organic modifier. nih.gov |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is often used to ensure elution of the compound with good peak shape and to separate it from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | Charged Aerosol Detector (CAD) orMass Spectrometer (MS) | Suitable for compounds lacking a strong UV chromophore. researchgate.net |
Development of Bioanalytical Methods for Biological Samples
To understand the pharmacokinetic profile of this compound, a validated bioanalytical method for its quantification in biological matrices such as plasma or urine is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.govonlinepharmacytech.info
Sample Preparation
The first step in bioanalysis is the extraction of the analyte from the complex biological matrix. Common techniques for small molecules like this compound include:
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then analyzed.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous plasma into an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) depends on the polarity of the analyte. LLE can provide a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE offers the potential for the cleanest extracts and can be used to concentrate the analyte. For a basic compound like this compound, a cation-exchange or a mixed-mode (reversed-phase and cation-exchange) sorbent would be appropriate.
An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., d4-4-(Pyrrolidin-1-ylmethyl)piperidine), should be added to the samples before extraction to correct for variability in extraction recovery and matrix effects.
LC-MS/MS Method Development
Chromatography: Similar to the HPLC method for quantification, a reversed-phase C18 column with a gradient elution using a mobile phase containing an acidic modifier (e.g., 0.1% formic acid) would be a good starting point. The goal is to achieve a short retention time with good peak shape and separation from endogenous matrix components that could cause ion suppression or enhancement.
Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole would generate specific product ions. The most abundant and stable product ions would be monitored in the third quadrupole using Multiple Reaction Monitoring (MRM) for quantification, providing high selectivity.
Method Validation
A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation process would include the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the method is accurate and precise.
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the results, respectively.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Table 2: Proposed LC-MS/MS Bioanalytical Method Parameters for this compound in Plasma
| Parameter | Proposed Condition | Rationale |
| Sample Prep. | Protein precipitation with acetonitrile (1:3 v/v) | A simple and fast method suitable for high-throughput analysis. |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm | Shorter column for faster analysis times typical in bioanalysis. sielc.com |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for LC-MS analysis of basic compounds. nih.gov |
| Gradient | Fast gradient (e.g., 2-3 minutes) | To achieve high throughput. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Suitable for basic amines which are readily protonated. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Internal Std. | Stable isotope-labeled analyte | The gold standard for correcting variability. |
Intellectual Property and Patent Landscape Analysis
Academic Review of Patents Related to 4-(Pyrrolidin-1-ylmethyl)piperidine and Its Derivatives
The chemical scaffold of this compound is a key feature in a variety of patented compounds, indicating its significance as a building block in the design of novel therapeutics. The patent landscape for derivatives of this compound is diverse, with intellectual property claims focusing on novel compositions of matter, methods of use for specific therapeutic indications, and processes for their synthesis. numberanalytics.com
A significant area of patenting activity for compounds incorporating the this compound moiety is in the field of neuroscience. For instance, a notable patent discloses a series of 2-(pyrrolidinyl-1-methyl)-piperidine derivatives for their utility as kappa-receptor agonists. google.com These compounds are claimed for the potential treatment of a range of conditions, including pain, respiratory disorders, and neurological diseases. google.com The patent highlights the importance of the specific arrangement of the pyrrolidine (B122466) and piperidine (B6355638) rings for achieving the desired pharmacological activity.
The broader patent landscape for piperidine derivatives is extensive, with thousands of patents filed in recent years. mdpi.com These patents cover a wide array of therapeutic applications, from oncology to infectious diseases, underscoring the versatility of the piperidine ring in drug discovery. mdpi.com Similarly, the pyrrolidine ring is a prevalent feature in many approved drugs and is a common scaffold in medicinal chemistry, leading to a crowded patent space for its derivatives.
Innovations in this field often focus on the modification of the core this compound structure to optimize properties such as potency, selectivity, and pharmacokinetic profiles. Patent claims are frequently directed towards specific substitution patterns on either the pyrrolidine or piperidine rings, or the introduction of additional functional groups. The novelty and non-obviousness of these new chemical entities are key criteria for patentability. numberanalytics.com
The following table provides a summary of representative patent classifications relevant to derivatives of this compound, illustrating the breadth of innovation in this area.
| Patent Classification | Description | Relevance to this compound Derivatives |
| C07D401/00 | Heterocyclic compounds containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom. | This directly covers the core structure of this compound. |
| A61P25/00 | Drugs for disorders of the nervous system. | Many patented derivatives are aimed at treating neurological conditions. google.com |
| A61K31/445 | Medicinal preparations containing piperidine ring systems. | This classification would apply to pharmaceutical compositions containing these derivatives. |
It is important to note that the patent landscape is constantly evolving, with new applications being filed regularly. A comprehensive analysis requires ongoing monitoring of patent databases and a deep understanding of the scientific and legal nuances of patent claims in heterocyclic chemistry. numberanalytics.com
Freedom-to-Operate Analyses in Research and Development
A freedom-to-operate (FTO) analysis is an essential due diligence step for any organization involved in the research and development of new products, particularly in the pharmaceutical industry where the investment in bringing a new drug to market is substantial. drugpatentwatch.com An FTO analysis aims to determine whether a proposed product, process, or service can be developed, manufactured, and commercialized without infringing upon the valid intellectual property rights of others. patoffice.de
Conducting an FTO analysis for a compound like this compound involves a detailed search and analysis of the patent landscape to identify any existing patents that may cover the compound itself, its synthesis, its formulation, or its method of use. scienceopen.com This is not a one-time activity but rather an ongoing process that should be integrated throughout the research and development lifecycle, from initial discovery to post-launch. drugpatentwatch.com
The key steps in an FTO analysis for the development of a new therapeutic based on the this compound scaffold would include:
Defining the Scope: Clearly outlining the specific chemical structure, manufacturing process, formulation, and intended therapeutic use of the product in development.
Patent Searching: Conducting comprehensive searches of patent databases in all relevant jurisdictions to identify patents with claims that could potentially be infringed.
Analyzing Patent Claims: Carefully examining the claims of any identified patents to determine their scope and whether they read on the proposed product or process. This is a critical step, as only the claims of a patent define the legal scope of the invention. scienceopen.com
Assessing Risk: Evaluating the risk of potential infringement and considering strategies to mitigate that risk. This could involve designing around the patented invention, seeking a license from the patent holder, or challenging the validity of the patent.
Strategic Decision-Making: Using the findings of the FTO analysis to inform strategic decisions about the research and development program, such as whether to proceed with a particular line of research, to modify the product design, or to pursue licensing opportunities. logicapt.com
For example, a company seeking to develop a new analgesic based on a derivative of this compound would need to carefully consider the patent on kappa-receptor agonists mentioned earlier. google.com If their new compound falls within the scope of the claims of this patent, they would not have the freedom to operate and would risk a lawsuit for patent infringement if they were to commercialize their product without a license.
The following table outlines some of the key considerations in an FTO analysis for a new drug candidate based on this compound.
| Consideration | Description | Example |
| Composition of Matter Claims | Do any existing patents claim the specific chemical structure of the new drug candidate? | A patent claiming a broad genus of compounds that includes the new drug candidate. |
| Method of Use Claims | Are there patents claiming the use of similar compounds for the intended therapeutic indication? | A patent for the use of kappa-receptor agonists to treat pain. google.com |
| Process Claims | Does the manufacturing process for the new drug candidate infringe on any patented synthetic methods? | A patent on a novel and efficient method for coupling pyrrolidine and piperidine rings. |
| Formulation Claims | Are there patents covering the specific formulation of the final drug product? | A patent on a controlled-release formulation for piperidine-based drugs. |
Future Directions and Emerging Research Avenues
Integration with Advanced Computational Chemistry Techniques
The advancement of computational chemistry offers powerful tools to accelerate the drug discovery process, and its application to 4-(pyrrolidin-1-ylmethyl)piperidine and its analogs is a burgeoning area of research. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are being increasingly utilized to design and optimize new derivatives with enhanced potency and selectivity. nih.govmdpi.comscispace.comnih.gov
QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in identifying the key structural features that govern the biological activity of these compounds. nih.govnih.govresearchgate.net For instance, these models can elucidate how different substituents on the piperidine (B6355638) or pyrrolidine (B122466) rings affect the molecule's interaction with a biological target. nih.gov By correlating structural properties with observed activity, researchers can build predictive models to guide the synthesis of more effective compounds. nih.govnih.gov
Molecular docking is another critical computational technique that allows for the visualization of how a ligand, such as a derivative of this compound, binds to the active site of a target protein. mdpi.comnih.govnih.gov This provides valuable insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for affinity. nih.govscispace.com Such studies have been effectively used for various pyrrolidine and piperidine derivatives to predict their binding affinities and guide the design of novel inhibitors for a range of targets. mdpi.comscispace.comresearchgate.net
Molecular dynamics simulations can further refine the understanding obtained from docking studies by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the biological environment. scispace.comnih.gov These simulations can confirm the stability of the binding and highlight key conformational changes that may occur upon ligand binding. scispace.com The integration of these computational approaches is expected to rationalize the design of new this compound derivatives with improved pharmacokinetic and pharmacodynamic profiles.
Table 1: Application of Computational Chemistry Techniques in Drug Design
| Computational Technique | Application in Drug Discovery | Relevance for this compound |
|---|---|---|
| QSAR (CoMFA, CoMSIA, HQSAR) | Predicts the biological activity of new compounds based on their chemical structure. nih.govnih.gov | Can be used to design derivatives with enhanced potency by identifying key structural modifications. nih.gov |
| Molecular Docking | Visualizes the binding of a ligand to a protein target and predicts binding affinity. mdpi.comnih.gov | Can help in understanding the binding mechanism and in designing compounds that fit optimally into the target's active site. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical basis of biological processes. scispace.comnih.gov | Can be used to assess the stability of the ligand-protein complex and to refine the binding mode predicted by docking. scispace.com |
Exploration of Novel Therapeutic Indications
The versatile structure of the this compound scaffold makes it a promising candidate for a wide range of therapeutic applications beyond its currently explored uses. The pyrrolidine and piperidine rings are privileged structures in medicinal chemistry, appearing in numerous approved drugs for various diseases. nih.govijnrd.orgmdpi.com
Research has already demonstrated the potential of 4-(1-pyrrolidinyl)piperidine (B154721) derivatives as effective analgesics. iaea.orgresearchgate.net However, the pharmacological profile of this scaffold suggests that its therapeutic potential is much broader. Derivatives of these heterocyclic systems have shown activity in several key areas of medicine:
Oncology: Pyrrolidine and piperidine derivatives have been investigated as anticancer agents, with some showing potent inhibitory activity against various cancer cell lines. nih.govijnrd.org
Neurodegenerative Diseases: The piperidine moiety is a core component of several drugs used to treat Alzheimer's disease, suggesting that derivatives of this compound could be explored for their potential as neuroprotective agents or for their ability to modulate targets relevant to neurodegeneration. ijnrd.orgmdpi.com
Inflammatory Diseases: Both pyrrolidine and piperidine scaffolds have been incorporated into molecules with anti-inflammatory properties. ijnrd.orgresearchgate.net This opens up the possibility of developing new anti-inflammatory drugs based on the this compound core.
Infectious Diseases: The structural motifs of pyrrolidine and piperidine are found in various antimicrobial and antiviral agents. ijnrd.org Further exploration of this compound derivatives could lead to the discovery of new treatments for bacterial and viral infections.
Metabolic Disorders: Pyrrolidine derivatives have been investigated as potential treatments for type 2 diabetes, for instance, as dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.govnih.gov
The future of research in this area will likely involve screening this compound and its derivatives against a diverse panel of biological targets to uncover new and unexpected therapeutic opportunities.
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale for Exploration |
|---|---|
| Analgesia | Existing research has shown the analgesic potential of 4-(1-pyrrolidinyl)piperidine derivatives. iaea.orgresearchgate.net |
| Oncology | The pyrrolidine and piperidine scaffolds are present in various anticancer compounds. nih.govijnrd.org |
| Neurodegenerative Diseases | The piperidine ring is a key feature in drugs for Alzheimer's disease. ijnrd.orgmdpi.com |
| Inflammatory Diseases | Both heterocyclic components are found in molecules with anti-inflammatory activity. ijnrd.orgresearchgate.net |
| Infectious Diseases | The structural motifs are common in antimicrobial and antiviral agents. ijnrd.org |
| Metabolic Disorders | Pyrrolidine derivatives have been explored as treatments for type 2 diabetes. nih.govnih.gov |
Collaborative Research Initiatives and Translational Studies
To fully realize the therapeutic potential of this compound, a concerted effort involving collaboration between academic research institutions, pharmaceutical companies, and clinical research organizations will be crucial. Such partnerships can bridge the gap between basic scientific discovery and the development of new medicines, a process often referred to as translational research.
Collaborative initiatives can facilitate the sharing of resources, expertise, and technologies. For example, academic labs may excel in the synthesis of novel derivatives and initial biological screening, while pharmaceutical companies can provide the infrastructure and experience necessary for preclinical and clinical development, including toxicology studies and formulation development.
Translational studies for promising this compound derivatives would involve a structured progression from preclinical research to clinical trials. This would include:
Advanced Preclinical Profiling: In-depth evaluation of the lead compounds in relevant animal models of disease to establish proof-of-concept and to assess their efficacy and safety.
Pharmacokinetic and Toxicological Studies: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as to identify any potential toxicities.
Biomarker Development: Identification and validation of biomarkers that can be used to monitor the therapeutic response and to select patients who are most likely to benefit from the treatment.
The establishment of multidisciplinary research consortia and public-private partnerships will be essential to secure the necessary funding and to navigate the complex regulatory pathways involved in bringing a new drug to market. By fostering a collaborative environment, the research community can accelerate the translation of promising compounds like this compound from the laboratory to the clinic, ultimately benefiting patients with a range of diseases.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Pyrrolidin-1-ylmethyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are synthesized via coupling reactions in dichloromethane with NaOH as a base, followed by purification via column chromatography (≥95% purity) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to pyrrolidine derivatives) and reaction time (12-24 hrs under reflux). Monitoring via TLC or HPLC ensures intermediate purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. For crystallographic validation, X-ray diffraction (e.g., Acta Crystallographica protocols) resolves bond angles and torsional strain in the piperidine-pyrrolidine hybrid structure . Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₂₀N₂: 168.16 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adopt GHS-compliant practices:
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; H315/H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What preliminary assays evaluate the pharmacological potential of this compound?
- Methodological Answer : Screen for receptor affinity (e.g., opioid or dopamine receptors) via radioligand binding assays (IC₅₀ values). Use in vitro cytotoxicity tests (MTT assay on HEK-293 cells) to establish baseline safety (EC₅₀ > 100 µM recommended) .
Advanced Research Questions
Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?
- Methodological Answer : Employ quantum mechanical calculations (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to assess binding modes with targets like σ-receptors. Iterate designs using ICReDD’s reaction path search methods, which integrate experimental data into computational workflows .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in assays). Validate inconsistencies via orthogonal assays:
- Compare IC₅₀ values from fluorescence polarization vs. surface plasmon resonance .
- Control for stereochemical purity (chiral HPLC) to rule out enantiomer-specific effects .
Q. How do substituent modifications on the pyrrolidine ring affect metabolic stability?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. Assess stability using liver microsome assays (e.g., human S9 fraction) with LC-MS quantification of parent compound degradation (t₁/₂ > 60 mins desirable) .
Q. What advanced analytical techniques validate trace impurities in synthesized batches?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
